2-Hydroxydibenzothiophene

概述

描述

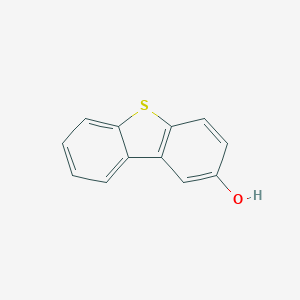

2-Hydroxydibenzothiophene (CAS: 22439-65-2), also known as dibenzothiophene-2-ol, is a heterocyclic aromatic compound with the molecular formula C₁₂H₈OS and a molecular weight of 200.26 g/mol . Structurally, it consists of two fused benzene rings with a thiophene moiety and a hydroxyl group (-OH) at the 2-position (Figure 1). This compound is primarily utilized as a molecular building block in organic synthesis, particularly in pharmaceuticals, materials science, and agrochemical research. Its hydroxyl group enhances polarity, enabling hydrogen bonding and participation in reactions such as etherification or sulfonation .

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxydibenzothiophene can be synthesized through several methods. One common approach involves the hydroxylation of dibenzothiophene using oxidizing agents. For instance, the use of peroxygenases from fungi such as Agrocybe aegerita and Coprinellus radians has been reported to introduce hydroxyl groups into the dibenzothiophene ring . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. For example, hydrodesulfurization (HDS) of dibenzothiophene over supported NiMoW catalysts has been shown to be effective in producing hydroxylated derivatives . These methods are optimized to achieve high yields and purity, making them suitable for large-scale production.

化学反应分析

Types of Reactions: 2-Hydroxydibenzothiophene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form sulfoxides and sulfones.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.

Catalysts: Metal catalysts such as nickel, molybdenum, and tungsten are used in hydrodesulfurization processes.

Major Products:

Sulfoxides and Sulfones: These are major products formed during the oxidation of this compound.

Substituted Derivatives: Various substituted derivatives can be synthesized through electrophilic substitution reactions.

科学研究应用

Environmental Science

2-Hydroxydibenzothiophene serves as a model compound in studies focused on the desulfurization of fossil fuels . The compound's structure allows researchers to investigate methods for reducing sulfur emissions, which is crucial for mitigating environmental pollution caused by fossil fuel combustion. Studies have shown that compounds like this compound can be effective in catalytic processes aimed at removing sulfur from fuels, thus improving air quality and compliance with environmental regulations .

Organic Synthesis

In the realm of organic synthesis , this compound acts as an important intermediate in the production of more complex organic molecules. These include pharmaceutical compounds and agrochemicals. The hydroxyl group on the dibenzothiophene structure enhances its reactivity, making it a valuable building block for synthesizing various derivatives that possess biological activity .

Table 1: Key Intermediates Derived from this compound

| Compound Name | Application Area | Notes |

|---|---|---|

| 2-Hydroxy-3-methyl-dibenzothiophene | Pharmaceuticals | Potential anti-inflammatory properties |

| 2-Hydroxy-4-ethyl-dibenzothiophene | Agrochemicals | Used in the synthesis of pesticides |

Material Science

In material science , thiophene derivatives, including this compound, are being explored for their potential in developing organic semiconductors and light-emitting diodes (OLEDs) . The unique electronic properties of thiophene compounds allow them to be utilized in electronic applications, where they can enhance device performance due to their charge transport capabilities .

Case Study 1: Desulfurization Processes

A study investigating the desulfurization of diesel fuels incorporated this compound as a model compound. The results indicated that using this compound in catalytic processes significantly reduced sulfur content, demonstrating its effectiveness in real-world applications aimed at cleaner fuel production .

Case Study 2: Synthesis of Pharmaceuticals

Research involving the synthesis of novel anti-inflammatory drugs utilized this compound as an intermediate. The study highlighted how modifications to the hydroxyl group could lead to compounds with enhanced biological activity, showcasing the compound's versatility in drug development.

作用机制

The mechanism of action of 2-Hydroxydibenzothiophene involves its interaction with various molecular targets. For instance, in the context of environmental applications, the compound undergoes microbial degradation through the Kodama pathway, where it is converted into less harmful products by specific enzymes . The hydroxyl group plays a crucial role in facilitating these reactions by increasing the compound’s reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Methylbenzo[b]thiophene (CAS: 1195-14-8)

- Molecular Formula : C₉H₈S

- Molecular Weight : 148.22 g/mol

- Key Differences: Replaces the hydroxyl group with a methyl (-CH₃) substituent. Lower polarity due to the absence of hydrogen-bonding capability. Melting Point: 47–52°C (vs.

- Applications : Acts as a precursor in catalytic reactions and organic synthesis. The methyl group facilitates electrophilic substitution reactions.

2-(Hydroxymethyl)benzo[b]thiophene 1,1-Dioxide (CAS: 134996-50-2)

- Molecular Formula : C₉H₈O₃S

- Molecular Weight : 196.22 g/mol

- Key Differences :

- Applications: Potential use in medicinal chemistry due to sulfone’s bioactivity and stability.

2-(5-Bromo-2-Fluorobenzyl)benzo[b]thiophene (CAS: 1034305-17-3)

- Molecular Formula : C₁₅H₁₀BrFS

- Molecular Weight : 329.26 g/mol

- Key Differences :

- Applications : Likely used in drug discovery for halogen’s role in enhancing binding affinity.

2-Thiophenecarboxylic Acid (CAS: 527-72-0)

- Molecular Formula : C₅H₄O₂S

- Molecular Weight : 144.15 g/mol

- Key Differences: Simpler monocyclic thiophene with a carboxylic acid (-COOH) group. Higher acidity (pKa ~2–3) compared to this compound’s phenolic -OH (pKa ~10). Applications: Intermediate in polymer chemistry and coordination complexes .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 22439-65-2 | C₁₂H₈OS | 200.26 | -OH | Organic synthesis, pharmaceuticals |

| 2-Methylbenzo[b]thiophene | 1195-14-8 | C₉H₈S | 148.22 | -CH₃ | Catalysis, precursor chemistry |

| 2-(Hydroxymethyl)benzo[b]thiophene 1,1-Dioxide | 134996-50-2 | C₉H₈O₃S | 196.22 | -CH₂OH, SO₂ | Medicinal chemistry |

| 2-(5-Bromo-2-Fluorobenzyl)benzo[b]thiophene | 1034305-17-3 | C₁₅H₁₀BrFS | 329.26 | -Br, -F, benzyl | Drug discovery |

| 2-Thiophenecarboxylic Acid | 527-72-0 | C₅H₄O₂S | 144.15 | -COOH | Polymers, coordination chemistry |

Key Research Findings

Reactivity :

- The hydroxyl group in this compound enables nucleophilic substitution, whereas methyl or halogenated analogs favor electrophilic reactions .

- Sulfone derivatives exhibit stability under oxidative conditions, making them suitable for high-temperature applications .

Solubility :

- Polar substituents (-OH, -COOH) enhance aqueous solubility, while halogenated or methylated derivatives are more lipophilic .

Biological Activity :

- Halogenated benzo[b]thiophenes show enhanced bioactivity in antimicrobial and anticancer assays due to halogen’s electronegativity .

生物活性

2-Hydroxydibenzothiophene (2-OHDBT) is a derivative of dibenzothiophene, a compound known for its environmental persistence and potential biological effects. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and implications for environmental health.

This compound has the following chemical characteristics:

- Chemical Formula : C12H10OS

- CAS Number : 22439-65-2

- Molecular Weight : 202.27 g/mol

Toxicological Studies

Recent studies have highlighted the toxicological effects of this compound, particularly in animal models. A significant study conducted by the EPA evaluated the compound's impact on rats, revealing important findings regarding its physiological effects:

| Dose (mg/kg-day) | Observed Effects | Significance |

|---|---|---|

| 3 | No significant changes in body weight or organ weight | NOAEL |

| 10 | Increased liver weights; slight hepatocyte hypertrophy | LOAEL |

| 30 | Decreased motor activity; increased relative liver weights; histopathological changes in liver and kidney | Significant adverse effects |

The study indicated that at higher doses, particularly 30 mg/kg-day, there were observable decreases in motor activity and significant alterations in liver and kidney histology, suggesting potential hepatotoxicity and nephrotoxicity .

Metabolic Pathways

Research into the metabolic pathways of this compound has shown that it can be degraded by certain bacterial strains. For instance, strain XLDN2-5 was found to effectively degrade dibenzothiophene and its hydroxylated derivatives. The metabolic products included monohydroxydibenzothiophene and dihydroxydibenzothiophene, which were identified through chromatographic analysis .

The degradation process is crucial for understanding how this compound interacts with microbial communities in contaminated environments, potentially aiding bioremediation efforts.

Case Studies on Environmental Impact

Case studies focusing on the environmental impact of dibenzothiophene derivatives like 2-HODBT have been conducted in various aquatic ecosystems. One notable study examined the effects on juvenile Chinook salmon in contaminated areas of the Willamette River. The research aimed to correlate tissue contaminant levels with indicators of skeletal growth and overall health:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxydibenzothiophene, and how do reaction conditions influence yield and purity?

- Methodology : Common methods include Friedel-Crafts alkylation or cyclization of thiophenol derivatives. For example, sulfonation of dibenzothiophene followed by hydroxylation under alkaline conditions . Yield optimization requires precise control of temperature (e.g., 80–100°C) and catalysts (e.g., AlCl₃). Purity is typically assessed via HPLC or GC-MS, with solvent selection (e.g., ethanol vs. DMF) impacting crystallization efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and hydroxyl-group positioning. Infrared (IR) spectroscopy confirms O-H stretching (~3200 cm⁻¹) and C-S bond vibrations. X-ray crystallography provides definitive structural validation, particularly for distinguishing regioisomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use fume hoods to minimize inhalation risks, as dibenzothiophene derivatives may cause respiratory irritation . Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage should avoid light and moisture to prevent degradation. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photochemical properties of this compound?

- Methodology : Discrepancies in fluorescence quantum yields or UV-Vis absorption maxima may arise from solvent polarity or measurement calibration. Reproduce experiments using standardized solvents (e.g., acetonitrile vs. cyclohexane) and cross-validate with time-resolved spectroscopy. Compare findings with computational models (e.g., TD-DFT) to identify systemic errors .

Q. What mechanistic insights explain the catalytic role of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) simulations reveal electron-rich sulfur atoms facilitating oxidative addition with transition metals (e.g., Pd). Experimental validation involves kinetic studies under inert atmospheres and monitoring intermediates via in-situ FTIR or mass spectrometry .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

- Methodology : Use LC-MS/MS to track degradation products in simulated wastewater. Compare aerobic vs. anaerobic conditions, identifying hydroxylated or sulfoxide derivatives. Ecotoxicity assays (e.g., Daphnia magna bioassays) assess environmental impact, with half-life calculations based on OECD guidelines .

Q. Data Analysis and Experimental Design

Q. What strategies mitigate bias in spectroscopic data interpretation for this compound derivatives?

- Methodology : Implement double-blind analysis, where independent researchers assign spectral peaks without prior knowledge of expected outcomes. Use multivariate analysis (e.g., PCA) to distinguish noise from signal in overlapping peaks .

Q. How can researchers design controlled experiments to isolate the effects of substituents on this compound’s reactivity?

- Methodology : Systematic variation of substituents (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂) in para/meta positions. Use Hammett plots to correlate substituent constants (σ) with reaction rates. Control variables include solvent polarity and temperature .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthetic protocols for this compound?

- Methodology : Detailed reporting of reaction conditions (e.g., stirring speed, purity of starting materials) in SI (Supplementary Information). Share raw spectral data via repositories like Zenodo. Collaborative inter-laboratory validation reduces equipment-specific artifacts .

Q. How should researchers address potential conflicts between open-data policies and proprietary synthesis methods?

- Methodology : Anonymize critical steps in public datasets while retaining traceable metadata for peer verification. Consult institutional guidelines on intellectual property (IP) and data-sharing agreements .

Q. Notes

- Data Tables : Include comparative tables for synthetic yields (e.g., catalyst vs. solvent), spectral peaks (NMR/IR), and ecotoxicity metrics.

- Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci., Anal. Bioanal. Chem.) and avoid non-academic platforms like benchchem.com .

- Contradictions : Address conflicting data via meta-analysis frameworks (e.g., PRISMA) and transparency in methodological limitations .

属性

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。